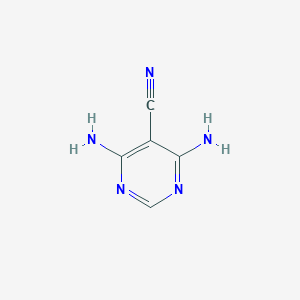

4,6-Diaminopyrimidine-5-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-diaminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVHLEVGNAQTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches for 4,6 Diaminopyrimidine 5 Carbonitrile and Its Derivatives

Conventional Synthetic Routes to Pyrimidine-5-carbonitrile Derivatives

Conventional methods for synthesizing pyrimidine-5-carbonitrile derivatives often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. A common approach involves the reaction of an appropriate aldehyde, an active methylene (B1212753) nitrile like malononitrile, and a source of the pyrimidine (B1678525) ring's nitrogen atoms, such as urea (B33335) or thiourea (B124793). derpharmachemica.comias.ac.in

For instance, the synthesis of 4-(4-chlorophenyl)-1,2-dihydro-6-aryl-2-oxo-1-aryl-pyrimidine-5-carbonitrile can be achieved through the condensation of p-chloro-benzoylacetonitrile, an aromatic aldehyde, and a substituted urea. derpharmachemica.com These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with the aid of an acid catalyst such as concentrated sulfuric acid. derpharmachemica.com While effective, these conventional methods can sometimes be limited by long reaction times and harsh reaction conditions. ias.ac.in

A notable example is the synthesis of 2-amino-4,6-diaryl pyrimidine derivatives, which can be prepared through both conventional heating and microwave irradiation methods. researchgate.net The conventional approach provides a baseline for comparison with more modern techniques that aim to improve yield, reduce reaction time, and employ greener reaction conditions.

Multi-Component Reactions (MCRs) for Pyrimidine-5-carbonitrile Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach is particularly valuable for creating libraries of diverse compounds for drug discovery. bohrium.com The synthesis of pyrimidine-5-carbonitrile derivatives has greatly benefited from the development of various MCR strategies.

One-Pot Cyclocondensation Strategies

One-pot cyclocondensation reactions are a hallmark of MCRs, offering high atom economy and operational simplicity. researchgate.net A prominent example is the synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles through a three-component reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine. nih.gov This method proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization to yield the final product in moderate to excellent yields. nih.gov

Another versatile one-pot method involves the reaction of an aldehyde, malononitrile, and urea or thiourea under various catalytic conditions. researchgate.netnih.gov For example, a series of 5-amino-7-aryl-7,8-dihydro- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized in a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and various aryl aldehydes. nih.gov The use of a catalyst like sodium hydroxide (B78521) in ethanol can facilitate this transformation, often with the aid of heating or ultrasonic irradiation to improve reaction rates and yields. nih.gov

The following table summarizes representative one-pot syntheses of pyrimidine-5-carbonitrile derivatives:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| α-cyanoketone, carboxaldehyde, guanidine | One-pot sequence | 2-Amino-4,6-disubstituted pyrimidine-5-carbonitriles | nih.gov |

| Aldehyde, malononitrile, urea/thiourea | Bone char-nPrN-SO3H, 80 °C, solvent-free | 6-Amino-5-cyano-4-aryl-2-mercapto pyrimidine | researchgate.net |

| 3-Amino-1,2,4-triazole, malononitrile, aryl aldehyde | NaOH, ethanol, heating/ultrasound | 5-Amino-7-aryl-7,8-dihydro- researchgate.netwikipedia.orgresearchgate.nettriazolo[4,3-a]-pyrimidine-6-carbonitriles | nih.gov |

| Aromatic aldehyde, p-chlorobenzoylacetonitrile, substituted urea | p-Dodecylbenzenesulfonic acid (DBSA), water | 4-(4-chlorophenyl)-1,2-dihydro-6-aryl-2-oxo-1-aryl-pyrimidine-5-carbonitriles | derpharmachemica.comresearchgate.net |

Biginelli Reaction Adaptations

The Biginelli reaction, a classic MCR discovered in 1891, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org This reaction has been adapted and modified to produce a wide array of pyrimidine derivatives, including those with a 5-carbonitrile group. nih.gov

A Biginelli-inspired preparative method is central to the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, demonstrating the versatility of this reaction beyond its classical scope. nih.gov Furthermore, the synthesis of the precursor for certain pyrimidine-5-carbonitrile derivatives, 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is achieved through a one-pot reaction analogous to the Biginelli condensation, using 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea. nih.gov

Modifications to the original Biginelli protocol, such as using different catalysts and reaction conditions, have expanded its applicability and efficiency. sphinxsai.com For instance, ionic liquids have been employed as catalysts in aqueous media for a Biginelli-type reaction to synthesize 5-carboxanilide-dihydropyrimidinones. sphinxsai.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become a valuable technique for the combinatorial synthesis of small molecule libraries. While the provided search results primarily focus on solution-phase synthesis, the principles of solid-phase synthesis have been applied to related heterocyclic systems, such as in adaptations of the Biginelli reaction. illinois.edu In these approaches, one of the reactants is attached to a solid support, allowing for easy purification by simply filtering and washing the resin-bound product. illinois.edu This methodology facilitates the rapid generation of a diverse set of compounds for screening purposes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of pyrimidine-5-carbonitrile derivatives.

For example, the synthesis of quinazoline (B50416) derivatives, which share a common heterocyclic core, has been achieved by heating equimolar amounts of an aldehyde, dimedone, and urea/thiourea under solvent-free microwave irradiation. nih.gov Similarly, the synthesis of 2-amino-4,6-diaryl pyrimidine derivatives has been effectively carried out using microwave irradiation, demonstrating a significant rate enhancement over conventional methods. researchgate.net Microwave-assisted protocols are often considered a greener approach due to reduced energy consumption and shorter reaction times. nih.gov

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. researchgate.net The synthesis of pyrimidine-5-carbonitrile derivatives has benefited from a variety of catalytic systems.

Both Brønsted and Lewis acids are effective catalysts for reactions like the Biginelli synthesis. wikipedia.org More recently, the focus has shifted towards the development of reusable and environmentally friendly solid acid catalysts. researchgate.netresearchgate.net An example is the use of bone char modified with chlorosulfonic acid, which acts as a robust and reusable biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.netresearchgate.net This catalyst can be easily recovered and reused multiple times without a significant loss in activity. researchgate.netnih.gov

Transition metal catalysts, such as iridium and nickel complexes, have also been employed for the sustainable synthesis of pyrimidines from alcohols and amidines. bohrium.commdpi.com These catalytic systems often proceed through dehydrogenative coupling pathways, offering an alternative and greener route to these important heterocycles. mdpi.com The choice of catalyst can significantly influence the reaction's outcome, including yield and selectivity. researchgate.net

The following table lists some of the catalysts used in the synthesis of pyrimidine-5-carbonitrile and related derivatives:

| Catalyst | Reaction Type | Advantages | Reference |

| Bone char-nPrN-SO3H | Three-component condensation | Reusable, eco-friendly, efficient under solvent-free conditions | researchgate.netnih.govresearchgate.net |

| p-Dodecylbenzenesulfonic acid (DBSA) | Three-component condensation in water | Increased reaction rate, high yields, eco-friendly conditions | derpharmachemica.comresearchgate.net |

| Ammonium (B1175870) chloride | One-pot synthesis | Inexpensive, readily available, neutral and solvent-free conditions | ias.ac.in |

| Iridium-pincer complexes | Multicomponent synthesis from alcohols and amidines | High regioselectivity, sustainable, broad functional group tolerance | bohrium.com |

Heterogeneous Nanocatalysis

The development of sustainable and efficient synthetic protocols is a cornerstone of modern chemistry, with heterogeneous nanocatalysis emerging as a particularly promising field. These catalysts offer significant advantages, including high efficiency, ease of separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. In the context of pyrimidine-5-carbonitrile synthesis, researchers have explored novel nanocatalysts to facilitate multicomponent reactions, which are powerful tools for building molecular complexity in a single step.

One notable advancement is the use of a robust, biowaste-derived solid acid catalyst. nih.govresearchgate.net Scientists have successfully converted bone char, a waste product from the food industry, into a highly effective heterogeneous catalyst. researchgate.net The process involves pyrolysis of bone cattle at 450°C, followed by modification with chlorosulfonic acid to create a bone char-supported propyl-sulfonic acid catalyst (bone char-nPrN-SO3H). nih.govresearchgate.net This material possesses unique properties stemming from its composition of calcium phosphate (B84403) and graphitic carbon. researchgate.net

This nanocatalyst has proven highly efficient in the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov The reaction typically involves an aromatic aldehyde, malononitrile, and urea or thiourea. nih.gov Optimized conditions for this synthesis were identified as being solvent-free at a temperature of 80°C, utilizing just 0.4 mol% of the bone char-nPrN-SO3H catalyst. nih.gov The catalyst's reusability is a key feature; it can be recovered by simple filtration and reused multiple times without a significant drop in its catalytic activity. nih.govresearchgate.net

The proposed mechanism for this reaction highlights the role of the solid acid catalyst. nih.gov It is believed to proceed through an initial Knoevenagel condensation of the aldehyde and malononitrile, which is activated by the catalyst. nih.govnih.gov This is followed by a Michael addition of urea/thiourea to the resulting intermediate. The final steps involve cyclodehydration and tautomerization to yield the pyrimidine-5-carbonitrile product. nih.gov The use of such nanocatalysts represents a significant improvement over traditional methods that often require harsh conditions and longer reaction times. nih.govias.ac.in

| Catalyst | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |

| bone char-nPrN-SO3H | 4-chlorobenzaldehyde, malononitrile, urea | Solvent-free, 80°C | 30 min | 96 | nih.gov |

| (NH4)2HPO4 | 4-chlorobenzaldehyde, malononitrile, urea | Solvent-free, 80°C | 120 min | 70 | nih.gov |

| Urea-H2SO4 | 4-chlorobenzaldehyde, malononitrile, urea | Solvent-free, 80°C | 90 min | 75 | nih.gov |

| Thiourea dioxide | 4-chlorobenzaldehyde, malononitrile, urea | Solvent-free, 80°C | 60 min | 80 | nih.gov |

| p-TSA | 4-chlorobenzaldehyde, malononitrile, urea | Solvent-free, 80°C | 45 min | 90 | nih.gov |

Metal-Organic Frameworks and Nanoreactors

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them exceptional candidates for catalysis, acting as nanoreactors that can enhance reaction rates and selectivity.

In the realm of pyrimidine chemistry, MOFs have been designed using pyrimidine derivatives themselves as the organic linkers. A prime example is a cobalt-based MOF (Co-DAT-MOF) prepared via a solvothermal method using 4,6-diamino-2-thiopyrimidine and cobalt(II) nitrate (B79036) hexahydrate. nih.govresearchgate.net Characterization of this material revealed the formation of nanosheet microspheres. nih.govresearchgate.net Despite a relatively low Brunauer–Emmett–Teller (BET) specific surface area of 2.5 m²/g, the material exhibits a Type IV nitrogen adsorption-desorption isotherm, which is indicative of a porous structure. researchgate.net

This Co-DAT-MOF demonstrated high catalytic activity for complex multicomponent reactions, such as the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. nih.gov The acidic sites on the catalyst's surface, as identified by ammonia (B1221849) temperature-programmed desorption (NH3-TPD), are crucial for its catalytic performance. nih.govresearchgate.net The study identified both weak and strong acidic sites, with the strong sites being particularly important for catalyzing these transformations. researchgate.net

The development of such catalysts is significant as it showcases a "self-supporting" catalytic system where a pyrimidine block is part of the catalyst that promotes the formation of more complex pyrimidine-containing structures. Similarly, nickel-based MOFs have also been synthesized using 4,6-diamino-2-mercaptopyrimidine, indicating a broader applicability of this approach for creating catalysts for various organic reactions. capes.gov.br These MOF-based nanoreactors represent a sophisticated strategy for advancing the synthesis of complex heterocyclic compounds derived from the diaminopyrimidine scaffold.

| Catalyst Property | Finding | Reference |

| Catalyst | Co-DAT-MOF (Cobalt-4,6-diamino-2-thiopyrimidine Metal-Organic Framework) | nih.govresearchgate.net |

| Synthesis Method | Solvothermal reaction of 4,6-diamino-2-thiopyrimidine and Co(NO₃)₂·6H₂O | nih.gov |

| Morphology | Nanosheet microspheres | nih.govresearchgate.net |

| BET Surface Area | 2.5 m²/g | researchgate.net |

| Isotherm Type | Type IV with hysteresis loops | researchgate.net |

| Pore Diameter | Micropore peak at ~1.66 nm | researchgate.net |

| Catalytic Application | Synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines | nih.gov |

Chemical Transformations and Derivatization Strategies of 4,6 Diaminopyrimidine 5 Carbonitrile

Cyclization Reactions to Fused Heterocyclic Systems

The strategic positioning of amino and cyano groups in 4,6-diaminopyrimidine-5-carbonitrile facilitates its use in constructing various fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

Synthesis of Purine (B94841) Analogues

Purines, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are of significant biological importance. researchgate.netnih.govyoutube.comnih.gov The synthesis of purine analogues from this compound is a common strategy. This transformation is typically achieved through the reaction of the diaminopyrimidine with a reagent that can provide a single carbon atom to form the imidazole ring.

A widely used method involves heating this compound with formamide (B127407). In this reaction, formamide serves as the source of the C8-carbon of the purine ring system. The reaction proceeds through an initial formylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to yield the purine analogue. Another approach involves the use of triethyl orthoformate in the presence of an acid catalyst, which also provides the necessary one-carbon fragment for the cyclization.

Table 1: Synthesis of Purine Analogues from this compound

| Reagent | Conditions | Product | Yield (%) |

| Formamide | Reflux | 6-Amino-9H-purine-7-carbonitrile | Not specified |

| Triethyl orthoformate / Acetic Anhydride | Reflux | 6-Amino-9H-purine-7-carbonitrile | Not specified |

Synthesis of Pteridine (B1203161) Derivatives

Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are another class of biologically relevant heterocycles. ijfmr.comresearchgate.netnih.gov The synthesis of pteridine derivatives from this compound involves the condensation of the diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.netthieme-connect.de This reaction leads to the formation of the pyrazine ring fused to the pyrimidine core.

For instance, the reaction of this compound with glyoxal (B1671930) results in the formation of 2,4-diaminopteridine-7-carbonitrile. thieme-connect.de The reaction conditions can be varied, and in some cases, the use of a bisulfite adduct of the dicarbonyl compound can be advantageous. The regioselectivity of the cyclization can be influenced by the nature of the dicarbonyl compound and the reaction conditions. For example, using an unsymmetrical α-ketoaldehyde can potentially lead to the formation of two isomeric pteridine products. thieme-connect.de

Table 2: Synthesis of Pteridine Derivatives

| 1,2-Dicarbonyl Compound | Conditions | Product |

| Glyoxal | Ethanol (B145695), reflux | 2,4-Diaminopteridine-7-carbonitrile |

| Diacetyl (2,3-Butanedione) | Acetic acid, reflux | 2,4-Diamino-6,7-dimethylpteridine-7-carbonitrile |

| Benzil | DMF, heat | 2,4-Diamino-6,7-diphenylpteridine-7-carbonitrile |

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have attracted significant attention in medicinal chemistry. mdpi.comnih.govnih.govrsc.org The synthesis of these derivatives from this compound can be achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. This reaction leads to the formation of a pyrazole (B372694) ring fused to the pyrimidine ring.

The reaction of this compound with hydrazine hydrate (B1144303) typically involves heating the reactants in a suitable solvent, such as ethanol or butanol. This process results in the formation of 4,6-diamino-1H-pyrazolo[3,4-d]pyrimidine. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen atom.

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Reagent | Conditions | Product | Reference |

| Hydrazine hydrate | Ethanol, reflux | 4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | mdpi.comnih.gov |

| Phenylhydrazine | Acetic acid, heat | 4,6-Diamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | mdpi.comnih.gov |

Construction of Pyrimido[1,2-a]pyrimidine Systems

The synthesis of pyrimido[1,2-a]pyrimidine systems from this compound involves the reaction with a 1,3-dielectrophilic species. This reaction leads to the formation of a new six-membered ring fused to the pyrimidine core. For example, the reaction with a β-ketoester in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield the corresponding pyrimido[1,2-a]pyrimidine derivative. The reaction proceeds through an initial Michael addition of one of the amino groups to the α,β-unsaturated system of the ketoester, followed by an intramolecular cyclization and dehydration.

Table 4: Synthesis of Pyrimido[1,2-a]pyrimidine Derivatives

| 1,3-Dielectrophile | Conditions | Product |

| Ethyl acetoacetate | Polyphosphoric acid, heat | 2,4-Diamino-7-methylpyrimido[1,2-a]pyrimidin-6-one-8-carbonitrile |

| Diethyl malonate | Sodium ethoxide, ethanol, reflux | 2,4-Diamino-6-hydroxypyrimido[1,2-a]pyrimidin-7-one-8-carbonitrile |

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are important heterocyclic scaffolds in drug discovery. researchgate.netgoogle.comclockss.org Their synthesis from this compound can be accomplished by reacting it with α-haloketones. nih.govmdpi.com This reaction, often referred to as the Bartoli indole (B1671886) synthesis or a related cyclization, involves the initial N-alkylation of one of the amino groups by the α-haloketone, followed by an intramolecular cyclization to form the pyrrole (B145914) ring.

The reaction is typically carried out in the presence of a base to facilitate the cyclization step. The choice of the α-haloketone allows for the introduction of various substituents on the pyrrole ring of the resulting pyrrolo[2,3-d]pyrimidine.

Table 5: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| α-Haloketone | Conditions | Product | Reference |

| Chloroacetone | Sodium carbonate, DMF, heat | 2,4-Diamino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | researchgate.netclockss.org |

| Phenacyl bromide | Potassium carbonate, acetone, reflux | 2,4-Diamino-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | researchgate.netclockss.org |

Modifications at Amino Groups

The amino groups of this compound are nucleophilic and can undergo a variety of chemical modifications. These reactions are useful for introducing diverse functional groups and for further derivatization of the pyrimidine core.

Common modifications include acylation, alkylation, and the formation of Schiff bases. Acylation can be achieved by reacting the diaminopyrimidine with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of the corresponding amides. Alkylation, on the other hand, can be carried out using alkyl halides, which results in the formation of N-alkylated derivatives. The formation of Schiff bases, or imines, occurs through the condensation of the amino groups with aldehydes or ketones under appropriate conditions. These modifications can be selectively performed on one or both amino groups depending on the reaction conditions and the stoichiometry of the reagents.

Table 6: Modifications at Amino Groups of this compound

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acetic anhydride | Pyridine, room temperature | N-(4-amino-5-cyano-6-pyrimidinyl)acetamide |

| Alkylation | Methyl iodide | Potassium carbonate, DMF | 4-Amino-6-(methylamino)pyrimidine-5-carbonitrile |

| Schiff Base Formation | Benzaldehyde | Ethanol, catalytic acid, reflux | 4-Amino-6-(benzylideneamino)pyrimidine-5-carbonitrile |

Reactivity of the Nitrile Functionality for Further Elaborations

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations to yield more complex derivatives. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the elaboration of the molecule through several key pathways, including hydrolysis, reduction, and addition reactions.

The electron-withdrawing nature of the cyano group also influences the reactivity of the pyrimidine ring itself, enhancing its electrophilicity and facilitating nucleophilic attacks at other positions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis involves initial protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org This leads to an imidic acid intermediate that tautomerizes to the corresponding amide. chemistrysteps.com

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

These reactions convert the cyano group into a carboxamide or a carboxylic acid, which are important functional groups in medicinal chemistry. For instance, pyrimidine-5-carboxamides are synthesized as key intermediates, often by reacting pyrimidine-5-carbonitriles with concentrated sulfuric acid. ias.ac.in

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.orglibretexts.org A second hydride addition results in a dianion, which upon quenching with water, yields the primary amine. libretexts.org This transformation is valuable for introducing a flexible aminomethyl linker at the 5-position of the pyrimidine ring.

Addition of Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by aqueous workup can convert the nitrile group into a ketone (C(=O)R). libretexts.orgchemistrysteps.com The organometallic reagent attacks the electrophilic nitrile carbon to form an imine salt, which is subsequently hydrolyzed to the corresponding ketone. libretexts.orglibretexts.org This allows for the introduction of various alkyl or aryl side chains, significantly diversifying the molecular structure.

Table 1: General Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | libretexts.orgchemistrysteps.com |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | Carboxylate Salt (-COO⁻) | chemistrysteps.com |

| Partial Hydrolysis | H₂SO₄ | Carboxamide (-CONH₂) | ias.ac.in |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | libretexts.orgchemistrysteps.com |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone (-COR) | libretexts.orgchemistrysteps.com |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the pyrimidine core. The pyrimidine ring is inherently electron-deficient, and this character is further enhanced by the electron-withdrawing cyano group at the C-5 position, making the ring susceptible to nucleophilic attack. While the amino groups of this compound are generally poor leaving groups, substitution reactions are highly relevant to the synthesis of this compound and its derivatives, typically starting from precursors with better leaving groups, such as halogens.

The synthesis of this compound and its N-substituted analogs often starts from 4,6-dichloropyrimidine-5-carbonitrile. The chlorine atoms are excellent leaving groups and can be displaced by various nucleophiles, particularly amines.

Amination: The displacement of chlorine atoms using ammonia (B1221849) or primary amines is a common strategy. For example, this compound can be synthesized from its dichloro precursor via treatment with excess ammonia. Similarly, reactions with various primary and secondary amines lead to the corresponding N-substituted diaminopyrimidines. nih.govmdpi.com

In some cases, the reaction conditions can be controlled to achieve selective mono-substitution or di-substitution. Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that reactions with amines in the presence of a base like sodium hydroxide can lead to competitive substitution by alkoxide ions from the solvent (e.g., methanol (B129727) or ethanol), resulting in products like 2-amino-4-alkoxy-6-(amino)pyrimidine-5-carbaldehyde. mdpi.com

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. In polysubstituted pyrimidines, the position of substitution can be selective. For instance, in 2,4,6-tris(methylsulfanyl)pyrimidine-5-carbonitrile, secondary cyclic amines selectively replace the methylsulfanyl group at the 2-position under mild conditions. researchgate.net In another study involving 6-alkoxy-4-chloro-5-nitropyrimidines, primary amines were found to unexpectedly displace not only the chlorine atom but also the alkoxy group, yielding symmetric disubstituted 4,6-diamino-5-nitropyrimidines. chemrxiv.org This highlights that even groups not typically considered good leaving groups, like alkoxy moieties, can be substituted under certain conditions on a highly activated pyrimidine ring. chemrxiv.org

Table 2: Examples of Nucleophilic Substitution on Chloro-pyrimidine Precursors

| Starting Material | Nucleophile(s) | Product | Conditions | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine-5-carbonitrile | Ammonia | This compound | Tetrahydrofuran (THF), reflux | |

| 4,6-Dichloropyrimidine-5-carbonitrile | Primary/Secondary Amines (e.g., morpholine, piperazine) | 4,6-Disubstituted-aminopyrimidine-5-carbonitrile | Tetrahydrofuran (THF), reflux | |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | Ethanol or Methanol, room temp. | mdpi.com |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | 4,6-Dialkylamino-5-nitropyrimidine | Room Temperature | chemrxiv.org |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 4,6-Diaminopyrimidine-5-carbonitrile, offering a non-destructive means to ascertain its molecular structure. Researchers employ a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to confirm the identity and purity of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In proton NMR spectra, the amino (-NH₂) groups of the parent compound typically exhibit a broad signal around δ 7.09 ppm. The sole proton on the pyrimidine (B1678525) ring (H2) is expected to appear as a singlet in the aromatic region, generally downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon skeleton. A characteristic signal for the cyano group's carbon atom is observed at approximately 117.03 ppm. The carbon atoms within the pyrimidine ring resonate at distinct chemical shifts influenced by their electronic environment. The carbons C4 and C6, bonded to the amino groups, are significantly deshielded and appear at the lower field end of the spectrum. The C2 carbon, situated between the two ring nitrogens, also resonates at a low field. Conversely, the C5 carbon, to which the cyano group is attached, is found at a higher field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Environment |

| C2 | ~155-160 | Between two N atoms |

| C4 | ~160-165 | Attached to -NH₂ |

| C5 | ~95-105 | Attached to -CN |

| C6 | ~160-165 | Attached to -NH₂ |

| C (CN) | 117.03 | Cyano group |

Note: The table presents estimated values based on known data for the cyano carbon and general principles of NMR spectroscopy for heterocyclic compounds. Exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

A strong and sharp absorption band consistently appears around 2212 cm⁻¹, which is indicative of the C≡N (cyano) stretching vibration.

The N-H stretching vibrations of the primary amino groups (-NH₂) give rise to distinct bands in the region of 3300-3500 cm⁻¹. Often, two bands are observed, corresponding to the symmetric and asymmetric stretching modes. For instance, the related compound 4,6-diamino-2-pyrimidinethiol shows absorptions at 3339 cm⁻¹ and 3435 cm⁻¹. nih.gov

The N-H bending vibration (scissoring) of the amino groups typically appears in the range of 1600-1650 cm⁻¹.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretch | ~2212 |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's fragmentation pattern, further confirming its structure. With a molecular formula of C₅H₅N₅, the compound has a calculated molecular weight of approximately 135.13 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 135. Plausible fragmentation pathways would involve the loss of small, stable molecules or radicals, such as hydrogen cyanide (HCN) or the cyano radical (•CN).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific absorption maxima (λmax) for this compound are not extensively documented, pyrimidine derivatives are known to exhibit strong absorptions in the ultraviolet region, typically between 200 and 400 nm. rsc.orgresearchgate.netnih.gov These absorptions arise from π → π* and n → π* electronic transitions within the aromatic pyrimidine ring and the conjugated cyano group. The exact position and intensity of these bands are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. crystallography.nettestbook.com

As of the current research landscape, a specific, publicly available crystal structure for this compound has not been reported. However, based on the analysis of closely related pyrimidine structures, several key features of its solid-state architecture can be predicted. nih.gov

The pyrimidine ring is expected to be essentially planar. The exocyclic amino groups and the cyano group would lie in or very close to this plane to maximize electronic conjugation. In the crystalline lattice, the molecule is anticipated to form an extensive network of intermolecular hydrogen bonds. The hydrogen atoms of the amino groups can act as donors, while the nitrogen atoms of the pyrimidine ring and the cyano group can serve as hydrogen bond acceptors.

These interactions are critical in dictating the packing of the molecules in the crystal. For example, in the crystal structure of a related derivative, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, N—H⋯N hydrogen bonds link the molecules into sheets. nih.gov A similar hydrogen-bonding motif, potentially forming dimers or extended chains, would be expected for this compound, leading to a stable and highly ordered crystalline solid.

Interactive Data Table: Predicted Crystallographic Parameters and Structural Features

| Parameter | Predicted Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or similar centrosymmetric group | Common for achiral molecules |

| Key Interactions | Intermolecular N-H···N hydrogen bonds | Presence of amino and nitrile groups |

| Molecular Geometry | Planar pyrimidine ring | Aromaticity of the heterocyclic core |

| Supramolecular Motif | Hydrogen-bonded sheets or chains | Analysis of related pyrimidine structures |

Note: This table presents predictions based on the known structures of analogous compounds and general principles of crystallography.

Computational and Theoretical Investigations of 4,6 Diaminopyrimidine 5 Carbonitrile and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard tool for the quantum chemical analysis of molecular systems. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its lowest energy conformation. For pyrimidine (B1678525) derivatives, calculations are often performed using methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p). These calculations provide optimized bond lengths and angles that are generally in close agreement with experimental values obtained from X-ray crystallography. nih.govnih.gov

The electronic properties derived from these calculations, such as the total dipole moment, reveal the distribution of charge within the molecule. For instance, a high dipole moment can indicate significant charge separation and potential for strong intermolecular electrostatic interactions. nih.gov For analogues of 4,6-diaminopyrimidine-5-carbonitrile, DFT calculations help in understanding charge distribution and predicting reaction pathways.

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: This table presents typical bond lengths and angles for a diaminopyrimidine scaffold based on computational studies of analogues. Actual values for this compound would require a specific calculation.)

| Parameter | Value (Å or °) |

| C-N (pyrimidine ring) | ~1.34 Å |

| C-C (pyrimidine ring) | ~1.39 Å |

| C-NH₂ | ~1.36 Å |

| C-CN | ~1.43 Å |

| N-C-N (angle) | ~127° |

| C-C-N (angle) | ~116° |

| C-C-C (angle) | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine derivatives, the HOMO is often localized over the diaminopyrimidine ring, while the LUMO may be distributed across the entire molecule, including the cyano group. nih.govirjweb.com This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties (Calculated for Analogous Systems) (Note: These values are illustrative, based on DFT studies of similar pyrimidine derivatives.)

| Property | Value (eV) |

| HOMO Energy | -6.0 to -9.3 nih.gov |

| LUMO Energy | -0.9 to -2.7 nih.gov |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.7 nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. Negative regions (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov In diaminopyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the cyano group are typically regions of negative potential, whereas the amino hydrogens are regions of positive potential, indicating their role as hydrogen bond donors. nih.govmdpi.com

Global reactivity descriptors, such as ionization potential (I) and electron affinity (A), can be calculated from the HOMO and LUMO energies. A high ionization potential signifies chemical stability, while a high electron affinity indicates a greater tendency to accept electrons. nih.gov These parameters are crucial for understanding the molecule's behavior in chemical reactions and its potential for forming intermolecular bonds.

Table 3: Calculated Reactivity Descriptors (Illustrative) (Note: Based on general principles and data from related compounds.)

| Descriptor | Definition | Typical Implication |

| Ionization Potential (I) | Energy to remove an electron | High value indicates stability nih.gov |

| Electron Affinity (A) | Energy released when an electron is added | High value indicates a good electron acceptor nih.gov |

| Electronegativity (χ) | Ability to attract electrons | Measures electron-attracting power |

| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap |

Intermolecular Interactions and Crystal Packing Analysis

While DFT calculations on single molecules are informative, understanding the properties of a material requires analyzing how molecules interact with each other in the solid state.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify close intermolecular contacts. Red spots on the dnorm surface highlight contacts shorter than the van der Waals radii, which are typically indicative of hydrogen bonds. nih.govnih.gov

The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). mdpi.com These plots provide a unique "fingerprint" for the crystal packing, showing the relative contributions of different types of intermolecular contacts. nih.govacs.org For diaminopyrimidine analogues, fingerprint plots typically show that H···H, N···H/H···N, and C···H/H···C contacts are the most significant contributors to the crystal packing, quantifying the importance of hydrogen bonding and other van der Waals forces. nih.govnih.gov

To further understand the architecture of the crystal, energy framework analysis can be employed. This method, often implemented in software like CrystalExplorer, involves calculating the interaction energies between a central molecule and its neighbors using quantum mechanical methods (e.g., CE-B3LYP/6-31G(d,p)). mdpi.comnih.govacs.org The total interaction energy is partitioned into electrostatic, dispersion, polarization, and exchange-repulsion components. mdpi.comacs.org

These interaction energies are then visualized as cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the strength of the interaction. crystalexplorer.netrasayanjournal.co.in This provides a clear and intuitive representation of the supramolecular architecture, highlighting the dominant forces and the topology of the packing. crystalexplorer.net For instance, the analysis can reveal if the crystal packing is dominated by electrostatic forces (like strong hydrogen bonds) or by dispersion forces (stacking interactions). rasayanjournal.co.inresearchgate.net This approach allows for a detailed rationalization of the crystal's stability and mechanical properties based on the anisotropy of its intermolecular interaction energies. crystalexplorer.net

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For this compound and its analogues, MD simulations provide crucial information about their conformational flexibility, preferred shapes, and interactions with their biological targets, such as protein kinases. researchgate.net These simulations can reveal how the molecule adapts its conformation upon binding to a receptor, a process that is often critical for its biological function. nih.gov

While specific MD simulation studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar pyrimidine derivatives. For instance, MD simulations of pyrimidine-5-carbonitrile derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2) have been used to assess the stability of the ligand-protein complex over time, with simulations running for as long as 100 nanoseconds. nih.gov These studies help to validate the binding modes predicted by molecular docking and provide a more dynamic picture of the interactions at the atomic level. researchgate.net

Accelerated molecular dynamics (aMD) is a specialized technique that can be employed to enhance the sampling of conformational space and observe rare events, such as large conformational changes in proteins upon ligand binding. nih.gov This method could be particularly useful for studying the induced-fit mechanisms that may be involved in the binding of this compound analogues to their kinase targets.

The following table summarizes the key applications of molecular dynamics simulations in the study of pyrimidine derivatives:

| MD Simulation Application | Information Gained | Relevance to this compound |

| Complex Stability Analysis | Assessment of the stability of the ligand-protein complex over time. | Validates docking predictions and confirms key interactions with target kinases. |

| Conformational Sampling | Exploration of the different shapes (conformations) the molecule can adopt. | Identifies the most stable conformations and those relevant for binding. |

| Interaction Dynamics | Provides a dynamic picture of the hydrogen bonds and other interactions with the receptor. | Elucidates the key residues and interactions responsible for binding affinity. |

| Solvent Effects | Models the influence of water molecules on the binding process. | Provides a more realistic representation of the biological environment. |

Quantum Chemical Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules like this compound. acs.org These methods can be used to calculate a variety of molecular properties that are crucial for understanding the reactivity and interaction capabilities of the compound.

One important property that can be calculated is the molecular electrostatic potential (MEP). The MEP map illustrates the distribution of charge on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.org For pyrimidine-5-carbonitrile derivatives, the MEP can help to identify the sites that are most likely to be involved in electrostatic interactions with a biological target, such as hydrogen bond donors and acceptors. rsc.org

The electronic properties of pyrimidine-5-carbonitrile have been shown to be tunable by the strategic placement of donor and acceptor groups, which can impact the efficiency of the molecule in applications such as thermally activated delayed fluorescence (TADF) emitters. rsc.org This principle of tuning electronic properties is also highly relevant in drug design, where modifications to the substituent groups on the this compound scaffold can modulate its binding affinity and selectivity for a particular kinase.

The table below outlines some of the key quantum chemical properties and the insights they provide for this compound:

| Quantum Chemical Property | Insight Provided |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the molecule's ability to donate or accept electrons, influencing its reactivity. |

| NBO Analysis | Quantifies the strength of intramolecular interactions, contributing to molecular stability. |

| Atomic Charges | Calculates the partial charge on each atom, helping to understand electrostatic interactions. |

Receptor-Ligand Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. acs.org For this compound and its analogues, docking studies are instrumental in understanding how these molecules fit into the ATP-binding site of kinases and in rationalizing their structure-activity relationships (SAR). nih.gov

Numerous studies have reported the molecular docking of diaminopyrimidine derivatives into the active sites of various kinases. For example, in the case of p21-activated kinase 4 (PAK4) inhibitors, docking studies revealed that a 2,4-diaminopyrimidine (B92962) derivative with a low docking score (indicating a more favorable binding) formed key interactions with the kinase. nih.gov Similarly, docking of 6-chloropyrimidine-2,4-diamine derivatives into the ATP binding site of focal adhesion kinase (FAK) showed that the diaminopyrimidine moiety forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone of a cysteine residue. nih.gov This bidentate hydrogen bonding pattern is a common feature for many kinase inhibitors based on the diaminopyrimidine scaffold. nih.gov

The following table summarizes the key interactions typically observed in the docking of diaminopyrimidine-based kinase inhibitors:

| Interaction Type | Interacting Moiety on Ligand | Interacting Residues on Kinase |

| Hydrogen Bonding | Diaminopyrimidine core | Hinge region backbone (e.g., Cys, Ala, Leu) |

| Hydrophobic Interactions | Aromatic rings, alkyl groups | Hydrophobic pockets (e.g., Val, Leu, Met, Ala) |

| Electrostatic Interactions | Amino groups, cyano group | Charged or polar residues (e.g., Asp, Glu, Lys) |

Free Energy Perturbation (FEP) is a rigorous computational method that calculates the relative binding free energy between two ligands that differ by a small chemical modification. nih.govrsc.org This technique is particularly valuable for providing a quantitative understanding of the structure-activity relationship (SAR) within a series of compounds. nih.gov

A study on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as selective A1 adenosine (B11128) receptor antagonists successfully employed FEP simulations to interpret the SAR trends. nih.gov The FEP calculations, which were based on a receptor-driven docking model, provided predicted binding free energies that were in good agreement with the experimental data. nih.gov This allowed the researchers to rationalize the observed selectivity profiles and the influence of different substituents on the pyrimidine core. nih.gov

The FEP methodology involves creating a "perturbation map" where one ligand is gradually transformed into another through a series of non-physical intermediate states. By calculating the free energy change for this transformation both in the solvated state and when bound to the protein, the relative binding free energy can be determined. While computationally intensive, FEP simulations offer a more accurate prediction of binding affinity compared to less rigorous methods like molecular mechanics/generalized Born surface area (MM/GBSA).

The application of FEP to a series of this compound analogues targeting a specific kinase could provide a powerful tool for lead optimization. By accurately predicting the effect of chemical modifications on binding affinity, FEP can help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Applications in Medicinal Chemistry and Biological Sciences

General Pharmacological Relevance of Pyrimidine-5-carbonitrile Derivatives

The pyrimidine-5-carbonitrile scaffold is a unique and significant structure in medicinal chemistry, largely due to the diverse biological activities exhibited by its derivatives ekb.egekb.eg. The pyrimidine (B1678525) nucleus itself is a fundamental component of nucleic acids (DNA and RNA), making it a key player in cellular processes ekb.eg. This inherent biological significance has attracted considerable attention from researchers, leading to the discovery of a wide range of pharmacological applications for pyrimidine-5-carbonitrile derivatives.

These compounds have been shown to possess a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, antitubercular, antiviral, antihypertensive, anthelmintic, anticonvulsant, and antimalarial properties ekb.egekb.eg. The versatility of the pyrimidine-5-carbonitrile core allows for various substitutions, which in turn modulates its biological effects, making it a valuable framework in the design and discovery of novel therapeutic agents ekb.egekb.eg.

Anticancer and Cytotoxic Activities

The fight against cancer has been a major focus for the application of pyrimidine-5-carbonitrile derivatives, which have demonstrated significant potential as anticancer agents through various mechanisms of action gsconlinepress.com.

Numerous studies have highlighted the ability of pyrimidine-5-carbonitrile derivatives to inhibit the growth of various human cancer cell lines. For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives showed potent cytotoxic activity against breast cancer (MCF-7) and leukemia (K562) cell lines nih.govnih.gov. Specifically, compounds designated as 4d and 7f were the most active against the K562 cell line nih.gov.

Further investigation into the mechanism revealed that these compounds can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. One pyrimidine derivative, compound 5d , was found to significantly increase the proportion of early and late apoptotic cells in the MCF-7 breast cancer cell line. Compared to control cells, it increased early apoptotic cells by approximately 13-fold and late apoptotic cells by 60-fold nih.gov. Another compound, 11b , was shown to induce significant apoptotic effects in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells, arresting the cell cycle in the G2/M phase rsc.org. This compound also increased the level of caspase-3, a key executioner enzyme in apoptosis, by 6.5-fold in HepG-2 cells compared to the control rsc.org.

Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | rsc.org |

| 11b | HepG-2 | Hepatocellular Carcinoma | 3.04 | rsc.org |

| 11b | MCF-7 | Breast Cancer | 4.14 | rsc.org |

| 11b | A549 | Non-small Cell Lung Cancer | 2.4 | rsc.org |

| 5d | MCF-7 | Breast Cancer | Potent (Specific IC₅₀ not provided in snippet) | nih.gov |

| 7f | K562 | Leukemia | Potent (Specific IC₅₀ not provided in snippet) | nih.gov |

A significant mechanism through which pyrimidine-5-carbonitrile derivatives exert their anticancer effects is by inhibiting the Epidermal Growth Factor Receptor (EGFR) drugs.com. EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and survival, hallmarks of cancer nih.govacs.org. Several pyrimidine-5-carbonitrile compounds have been designed as ATP-mimicking EGFR tyrosine kinase inhibitors gsconlinepress.comrsc.org.

One study developed a series of these derivatives and tested their cytotoxic effects on four human tumor cell lines: HCT-116, HepG-2, MCF-7, and A549 rsc.org. Five of the synthesized compounds (11a, 11b, 12b, 15b, and 16a ) exhibited more potent antiproliferative activity than the established EGFR inhibitor, erlotinib gsconlinepress.comrsc.org. Compound 11b was particularly effective, showing 4.5- to 8.4-fold greater activity than erlotinib against the tested cell lines rsc.org.

Furthermore, these compounds have shown efficacy against mutated forms of EGFR that confer resistance to first-generation inhibitors. Acquired resistance is often driven by a secondary mutation, T790M, where threonine is replaced by methionine at the "gatekeeper" position of the kinase domain nih.govacs.org. Research has focused on developing diaminopyrimidine-based inhibitors that are selective for T790M-containing EGFR mutants over the wild-type (wtEGFR), which could reduce dose-limiting toxicities nih.govacs.org. Compound 11b was found to be the most active against both wild-type EGFR (EGFRWT) and the mutant form (EGFRT790M) rsc.org.

EGFR Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11b | EGFRWT | 0.09 | rsc.org |

| 11b | EGFRT790M | 4.03 | rsc.org |

| 4d | EGFR-TK | 0.107 | researchgate.net |

| 4f | EGFR-TK | 0.159 | researchgate.net |

| 4h | EGFR-TK | 0.196 | researchgate.net |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis mdpi.commdpi.comnih.gov. Inhibiting VEGFR-2 can disrupt the tumor's blood supply, thereby halting its progression mdpi.comresearchgate.net. Consequently, VEGFR-2 has become a key target for the development of new anticancer therapies mdpi.comresearchgate.net.

Research has identified 4-aminopyrimidine derivatives as potent inhibitors of VEGFR-2. A series of 4-aminopyrimidine-5-carbaldehyde oximes were discovered to have potent VEGFR-2 inhibitory activity nih.gov. In some cases, inhibiting EGFR can lead to an increased expression of VEGFR-2, which promotes tumor growth independently frontiersin.org. This has prompted the development of dual EGFR/VEGFR-2 inhibitors, and certain 4,6-diaryl pyrimidines have shown promise in this area frontiersin.org. The development of novel VEGFR-2 inhibitors often involves selecting key structural motifs from molecules already in clinical use and creating new derivatives to expand the chemical space for potential drug candidates nih.gov.

Antimicrobial Activities

In addition to their anticancer properties, pyrimidine-5-carbonitrile derivatives have been recognized for their potential as antimicrobial agents, capable of combating various pathogenic microorganisms gsconlinepress.com.

Several studies have demonstrated the effectiveness of pyrimidine-5-carbonitrile derivatives against a range of bacteria. A series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized and tested against both Gram-positive and Gram-negative bacteria nih.gov. Certain compounds from this series displayed marked antibacterial activity, particularly against the tested Gram-positive bacteria nih.gov.

In another study, newly synthesized 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Some of these compounds showed moderate activity when compared to the standard drug penicillin researchgate.net. Similarly, a one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines yielded compounds with good to excellent activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) mdpi.com. One specific compound, 2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile , was found to be selectively active against Gram-positive bacteria mdpi.com. The evaluation of 4,5-dihydropyrimidine-5-carbonitrile derivatives also identified a lead compound with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against tested bacterial strains nih.gov.

Antibacterial Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound Class/Derivative | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked activity | nih.gov |

| 2,6-diamino-6-phenyl pyrimidine-5-carbonitriles | Gram-positive & Gram-negative bacteria | Moderate activity | researchgate.net |

| 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines | S. aureus, E. coli | Good to excellent activity | mdpi.com |

| 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile | Bacterial strains | 12.5 µg/mL | nih.gov |

Antifungal Properties

The antifungal potential of 4,6-diaminopyrimidine-5-carbonitrile and its derivatives has been explored, primarily through their action as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in fungal cell growth and proliferation. While research specifically targeting this compound is limited, studies on structurally similar 2,4-diaminopyrimidine (B92962) derivatives provide significant insights into their antifungal mechanism.

A series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors were designed and evaluated for their efficacy against Candida albicans, a prevalent fungal pathogen. These compounds target the DHFR enzyme in Candida albicans (CaDHFR). The investigation into the structure-activity relationships of these inhibitors revealed that certain derivatives exhibit potent enzyme inhibition and antifungal activity. For instance, the meta-biphenyl series of these compounds demonstrated the most significant enzyme inhibition and antifungal effects. nih.gov

Screening of a group of these inhibitors showed that the meta-biphenyl subclass could inhibit fungal cell growth at concentrations of 23 µg/mL and had IC50 values for enzyme inhibition as low as 17 nM. nih.gov The antifungal activity of these diaminopyrimidine compounds is closely linked to their ability to selectively inhibit fungal DHFR over its human counterpart, which is a critical factor in developing safe and effective antifungal agents.

Further research into pyrimidine-5-carbonitrile derivatives has also indicated their potential as antifungal agents. Studies on 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivatives showed that certain compounds were effective against C. albicans, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/ml. nih.gov Although these compounds have a different substitution pattern at the 2 and 6 positions compared to this compound, the presence of the pyrimidine-5-carbonitrile core is a common feature, suggesting its importance for antifungal activity.

The following table summarizes the antifungal activity of some pyrimidine derivatives, highlighting the potential of this chemical class.

| Compound Class | Fungal Strain | Activity | Reference |

| 2,4-diamino-5-(2'-arylpropargyl)pyrimidine (meta-biphenyl subclass) | Candida albicans | IC50 as low as 17 nM (enzyme inhibition), 23 µg/mL (cell growth inhibition) | nih.gov |

| 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivatives | Candida albicans | MIC as low as 6.25 μg/ml | nih.gov |

Antiviral Properties

Derivatives of this compound have been synthesized and evaluated for their antiviral activities. Research has shown that modifications of the core structure can lead to compounds with significant efficacy against various viruses.

One study focused on the synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. The 5-cyano and 5-formyl derivatives of this series demonstrated pronounced antiretroviral activity, with efficacy comparable to the reference drugs adefovir and tenofovir. This highlights the potential of the 2,4-diamino-5-cyanopyrimidine scaffold as a basis for the development of new antiviral agents.

Another area of investigation involves the synthesis of novel 2-thiopyrimidine-5-carbonitrile derivatives. Certain compounds from this series exhibited promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus in research.

The structural similarity of this compound to these active compounds suggests that it could serve as a valuable scaffold in the design of novel antiviral drugs. Further research is needed to fully explore the antiviral spectrum and mechanism of action of this specific compound and its derivatives.

Anti-inflammatory Activities and COX-2 Inhibition

Derivatives of pyrimidine-5-carbonitrile have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.

Several studies have focused on designing and synthesizing pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors. Two new series of compounds, incorporating 1,3,4-oxadiazole and coumarin moieties with the pyrimidine-5-carbonitrile scaffold, were evaluated for their COX-1/COX-2 inhibitory activity. A number of these compounds were found to be highly potent and selective inhibitors of COX-2.

In another study, two series of cyanopyrimidine hybrids bearing benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene derivatives, or various sulphonamide phenyl moieties were synthesized. All the synthesized compounds demonstrated potent COX-2 inhibitory activity at minimal concentrations, with IC50 values in the submicromolar range. nih.gov Certain derivatives were found to be the most active, with COX-2 percent inhibition and IC50 values nearly equal to Celecoxib. nih.gov

The anti-inflammatory potential of these compounds is directly linked to their COX-2 inhibition. The pyrimidine-5-carbonitrile core appears to be a crucial pharmacophore for this activity, and further modifications can enhance potency and selectivity.

The table below presents data on the COX-2 inhibitory activity of selected pyrimidine-5-carbonitrile derivatives.

| Compound Series | COX-2 Inhibition | Reference |

| Pyrimidine-5-carbonitrile hybrids with 1,3,4-oxadiazole and coumarin | Potent and selective inhibitors | |

| Cyanopyrimidine hybrids with benzo[d]azoles or sulphonamide phenyl moieties | IC50 values in the submicromolar range, comparable to Celecoxib | nih.gov |

Antinociceptive Effects

There is currently no available research data specifically detailing the antinociceptive effects of this compound.

Enzyme Inhibition and Biological Target Interactions

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. Consequently, this compound and its derivatives have been investigated as potential DHFR inhibitors for various therapeutic applications, including as antibacterial and antifungal agents.

DHFR inhibitors work by mimicking the substrate, dihydrofolate, and binding to the active site of the enzyme, thereby blocking the production of tetrahydrofolate. This disruption of the folate pathway is particularly effective against rapidly proliferating cells, such as bacteria, protozoa, and cancer cells.

Research on 2,4-diaminopyrimidine-based inhibitors has shown that substitutions at the 5 and 6 positions of the pyrimidine ring can significantly influence their potency and selectivity. For instance, (±)-6-Alkyl-2,4-diaminopyrimidine-based inhibitors have been evaluated for their potency against DHFR from Bacillus anthracis and Staphylococcus aureus. While these compounds showed some activity, it was noted that the lack of substitution at the C6 position in earlier structures led to better activity.

In the context of antifungal agents, 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors have been specifically designed to target DHFR in Candida albicans. nih.gov The effectiveness of these compounds is attributed to their selective binding to the fungal enzyme.

The table below summarizes the DHFR inhibitory activity of some diaminopyrimidine derivatives.

| Compound Class | Target Organism/Enzyme | Activity | Reference |

| (±)-6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis, Staphylococcus aureus DHFR | MIC values in the 0.125-8 μg mL(-1) range | |

| 2,4-diamino-5-(2'-arylpropargyl)pyrimidines | Candida albicans DHFR | IC50 as low as 17 nM | nih.gov |

Adenosine (B11128) Receptor (AR) Antagonism (A1AR, A2AAR)

Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been identified as potent and highly selective antagonists of the A1 adenosine receptor (A1AR). nih.gov Adenosine receptors, including the A1 and A2A subtypes, are involved in various physiological processes, and their modulation presents therapeutic opportunities for a range of conditions.

A large collection of 108 derivatives of the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold was synthesized and evaluated. The study revealed that specific substitutions on the pyrimidine core are crucial for high affinity and selectivity for the A1AR. The cyano group at the 5-position was found to increase the acidity of the exocyclic amino group, leading to stronger binding to the receptor. nih.gov

The structure-activity relationship studies highlighted that aromatic residues at the 4 and 6 positions, and particularly a methyl group at the exocyclic amino group, play a prominent role in the A1AR selectivity profile. nih.gov Some of the most promising ligands were confirmed as antagonists through functional assays.

The development of selective A1AR antagonists is of interest for conditions such as asthma, heart failure, and neurodegenerative diseases. nih.gov The this compound scaffold provides a valuable template for the design of such therapeutic agents.

Inhibition of Bacterial Aminotransferases

Aminotransferases are pyridoxal-5'-phosphate (PLP)-dependent enzymes crucial for the synthesis and degradation of amino acids in bacteria. nih.gov As such, they represent potential targets for the development of novel antibacterial agents. However, based on a review of the available scientific literature, there are no specific research findings detailing the activity of this compound or its close derivatives as inhibitors of bacterial aminotransferases. Further investigation would be required to determine if this class of compounds possesses any inhibitory potential against these bacterial enzymes.

Phosphodiesterase and ATPase Inhibition

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases (PDEs) are a superfamily of enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.org Inhibition of these enzymes, particularly PDE4 and PDE5, is a validated therapeutic strategy for a range of conditions, including inflammatory diseases and erectile dysfunction. wikipedia.orgnih.gov

The pyrimidine ring is a core structural feature in many bioactive compounds, including some PDE inhibitors. nih.gov For instance, the well-known PDE5 inhibitor sildenafil contains a fused pyrimidine ring system (a pyrazolo[4,3-d]pyrimidin-7-one core) that is critical for its inhibitory activity. nih.gov While the pyrimidine scaffold is recognized for its role in PDE inhibition, specific studies focusing on the inhibitory activity of this compound against any PDE isoform were not identified in the reviewed literature. Fused pyrimidine systems have been explored as inhibitors of PDE7, a target for T-cell proliferation. researchgate.net

ATPase Inhibition: ATPases are enzymes that catalyze the decomposition of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive other cellular processes. There is currently no available scientific literature detailing the investigation or inhibitory activity of this compound against ATPases.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the pyrimidine-5-carbonitrile scaffold, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets, including protein kinases and G-protein coupled receptors. nih.govrsc.org These studies typically involve the systematic modification of different parts of the molecule—such as the core pyrimidine ring, the substituents at various positions, and appended functional groups—to identify key structural features that govern the molecule's interaction with its biological target. nih.gov For 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, a comprehensive exploration of the chemical space by modifying substituents at positions 2, 4, and 6 has been crucial for elucidating SAR trends. nih.gov

Substituent Effects on Biological Potency and Selectivity

The biological activity of pyrimidine-5-carbonitrile derivatives can be significantly modulated by the nature and position of various substituents on the pyrimidine core and its appended aryl rings. Research has shown that even minor chemical modifications can lead to substantial changes in potency and target selectivity.

For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles developed as adenosine A1 receptor antagonists, modifications at positions 4 and 6, as well as on the exocyclic amino group, were explored. nih.gov Maintaining a phenyl ring at position 6 while introducing diverse substituents at position 4 allowed for a detailed analysis of the substituent effects on receptor affinity and selectivity. nih.gov

In the context of anticancer activity, SAR studies on pyrimidine-5-carbonitrile derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have yielded specific insights. One study found that compound 10b (structure not fully detailed in the source) emerged as a highly potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. rsc.org Another series of pyrimidine-5-carbonitriles designed as anticancer agents showed that substituting the pyrimidine core with different sulphonamide phenyl moieties at the C-2 position generally resulted in higher COX-2 inhibition than derivatives bearing various benzo-heterocyclic groups. nih.gov Notably, the presence of electron-withdrawing groups appeared to enhance activity. nih.gov

The following table summarizes SAR findings for a series of pyrimidine-5-carbonitrile derivatives evaluated for their anticancer activity.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds and for guiding rational drug design.

A detailed QSAR study was conducted on a series of eight 4-amino-2,6-diarylpyrimidine-5-carbonitriles to understand the structural requirements for their anti-inflammatory activity. scielo.brplu.mxscribd.com The study utilized electronic structure calculations to determine various molecular descriptors.

The analysis revealed that the anti-inflammatory activity of these compounds is significantly related to several key descriptors:

Molecular Dipole Moment: Compounds with a lower dipole moment were predicted to be more active.

Partition Coefficient (logP): Lower logP values, indicating less lipophilicity, were associated with higher activity.

Atomic Charges: The Mulliken net charges on the carbon atoms connecting the aryl rings to the pyrimidine core (C7 and C13) were found to be crucial. Potentially more active compounds should have lower charge values on C7 and higher charge values on C13. scielo.br